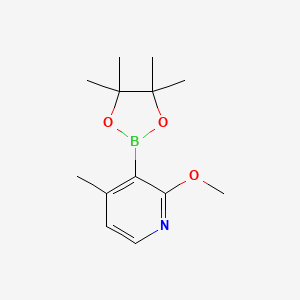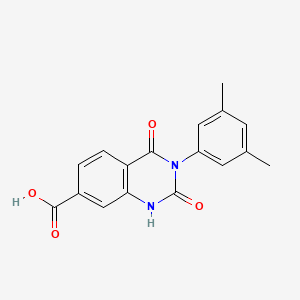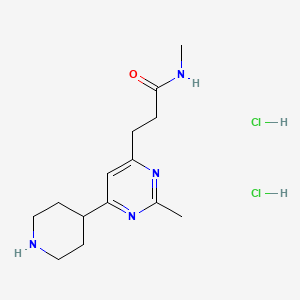 (R,R)-FsDPEN CAS No. 1026995-71-0"
>
(R,R)-FsDPEN CAS No. 1026995-71-0"
>
RuCl(R,R)-FsDPEN
Übersicht
Beschreibung
RuCl(R,R)-FsDPEN is a chiral ruthenium complex that has gained significant attention in the field of asymmetric catalysis. The compound consists of a ruthenium center coordinated to a p-cymene ligand, a chloride ion, and a chiral diamine ligand derived from pentafluorobenzenesulfonamide and 1,2-diphenylethylenediamine. This complex is known for its high efficiency and selectivity in various catalytic reactions, particularly in asymmetric transfer hydrogenation.
Wissenschaftliche Forschungsanwendungen
RuCl(R,R)-FsDPEN has a wide range of applications in scientific research, particularly in the fields of chemistry and medicine.
Chemistry: The compound is extensively used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. This is crucial for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, the compound is used to study enzyme mimetics and catalytic processes that mimic natural enzymatic reactions.
Medicine: The high selectivity and efficiency of RuCl(R,R)-FsDPEN make it valuable in the synthesis of chiral drugs, which often require specific enantiomers for therapeutic efficacy.
Industry: The compound’s catalytic properties are also exploited in industrial processes for the production of chiral intermediates and active pharmaceutical ingredients.
Wirkmechanismus
Target of Action
The primary target of the compound RuCl(R,R)-FsDPEN is still under investigation. It is known that the compound is used as a catalyst in various chemical reactions .
Mode of Action
The compound RuCl(R,R)-FsDPEN acts as a catalyst, facilitating chemical reactions without being consumed in the process . The exact interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound RuCl(R,R)-FsDPEN is involved in various biochemical pathways due to its role as a catalyst . The specific pathways and their downstream effects are subject to the type of reaction the compound is catalyzing.
Result of Action
The molecular and cellular effects of RuCl(R,R)-FsDPEN are dependent on the specific reaction it is catalyzing . As a catalyst, it can facilitate a wide range of reactions, each with different molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s ruthenium center can form stable complexes with nitrogen and sulfur-containing ligands, which allows it to bind to specific biomolecules and modulate their activity . For instance, it has been shown to interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells . Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair .
Cellular Effects
Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) involves several key interactions at the molecular level. The compound binds to DNA through intercalation and groove binding, which disrupts the DNA structure and inhibits its function . Additionally, the ruthenium center can coordinate with the active sites of enzymes, leading to their inhibition or activation . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) have been shown to change over time. The compound exhibits good stability under physiological conditions, but it can undergo degradation in the presence of certain reactive species . Long-term studies have demonstrated that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) in animal models have been found to vary with different dosages. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of specific metabolites . Additionally, the compound can influence the activity of key metabolic enzymes, such as glycolytic enzymes and mitochondrial respiratory chain complexes, thereby impacting cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through endocytosis and transported to various intracellular compartments . It can also bind to plasma proteins, which facilitates its distribution throughout the body . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) exhibits specific subcellular localization, which is critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . It can also accumulate in the mitochondria, leading to mitochondrial dysfunction and induction of apoptosis . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(R,R)-FsDPEN typically involves the reaction of [RuCl2(p-cymene)]2 with the chiral diamine ligand [(R,R)-FsDPEN] in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction scheme is as follows:
- Dissolve [RuCl2(p-cymene)]2 in a suitable solvent such as dichloromethane or toluene.
- Add the chiral diamine ligand [(R,R)-FsDPEN] to the solution.
- Introduce a base, such as triethylamine, to facilitate the coordination of the ligand to the ruthenium center.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While the synthesis of RuCl(R,R)-FsDPEN is primarily conducted on a laboratory scale, industrial production methods would likely involve similar reaction conditions with optimization for larger-scale operations. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
RuCl(R,R)-FsDPEN is primarily used in asymmetric transfer hydrogenation reactions. These reactions involve the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the reduction of the acceptor.
Common Reagents and Conditions
Hydrogen Donors: Common hydrogen donors include isopropanol and formic acid.
Solvents: Typical solvents used in these reactions are alcohols (e.g., isopropanol) or mixtures of alcohols and water.
Reaction Conditions: The reactions are usually carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products
The major products of these reactions are enantiomerically enriched alcohols or amines, depending on the nature of the substrate. The high enantioselectivity of RuCl(R,R)-FsDPEN ensures that one enantiomer is formed preferentially.
Vergleich Mit ähnlichen Verbindungen
RuCl(R,R)-FsDPEN can be compared with other similar chiral ruthenium complexes, such as:
RuCl(p-cymene)[(R,R)-Ts-DPEN]: This compound also features a chiral diamine ligand but with a toluenesulfonamide group instead of a pentafluorobenzenesulfonamide group. It is used in similar asymmetric hydrogenation reactions but may exhibit different selectivity and reactivity.
RuCl(p-cymene)[(S,S)-Ts-DPEN]: The enantiomer of the previous compound, used for producing the opposite enantiomer of the product.
RuCl(p-cymene)[(R,R)-Tsdpen]: Another chiral ruthenium complex with a different diamine ligand, used in asymmetric hydrogenation and other catalytic reactions.
The uniqueness of RuCl(R,R)-FsDPEN lies in its high enantioselectivity and efficiency in asymmetric transfer hydrogenation, making it a valuable tool in the synthesis of chiral molecules.
Eigenschaften
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMZLATRGEOIW-ZJPTYAPPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClF5N2O2RuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026995-71-0 | |
| Record name | RuCl[(R,R)-Fsdpen](p-cymene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)


![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)




![1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1455065.png)


